5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile
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Overview
Description
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile is a synthetic organic compound that features a chlorobenzoyl group and a cyanoethyl group attached to a nonanedinitrile backbone. This compound may be of interest in various fields of chemistry and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Alkylation Reaction: The 4-chlorobenzoyl chloride is then reacted with a suitable alkylating agent, such as 2-cyanoethyl bromide, in the presence of a base like triethylamine to form the intermediate.
Nitrile Formation: The intermediate is further reacted with malononitrile under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group or the chlorobenzoyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)octanedinitrile: Similar structure with a shorter carbon chain.
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)decanedinitrile: Similar structure with a longer carbon chain.
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)hexanedinitrile: Similar structure with an even shorter carbon chain.
Uniqueness
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile is unique due to its specific combination of functional groups and carbon chain length, which may impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
5398-33-4 |
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Molecular Formula |
C19H20ClN3O |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile |
InChI |
InChI=1S/C19H20ClN3O/c20-17-8-6-16(7-9-17)18(24)19(12-5-15-23,10-1-3-13-21)11-2-4-14-22/h6-9H,1-5,10-12H2 |
InChI Key |
AHIFSHNULBJNBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CCCC#N)(CCCC#N)CCC#N)Cl |
Origin of Product |
United States |
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